1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a heterocyclic molecule featuring a 1,2,3-triazole core substituted with a benzoxazole moiety, a methyl group, and a coumarin-derived amide group. Its structural complexity arises from the fusion of aromatic systems (benzoxazole and coumarin) with the triazole-carboxamide scaffold, which is often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The presence of electron-withdrawing substituents, such as the 4-chlorophenyl group, and the hydrogen-bonding-capable carboxamide moiety may enhance its pharmacokinetic interactions .
Properties
Molecular Formula |
C26H16ClN5O4 |
|---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxochromen-7-yl)triazole-4-carboxamide |
InChI |
InChI=1S/C26H16ClN5O4/c1-14-24(26(34)28-18-8-4-15-5-11-23(33)35-22(15)12-18)29-31-32(14)19-9-10-21-20(13-19)25(36-30-21)16-2-6-17(27)7-3-16/h2-13H,1H3,(H,28,34) |
InChI Key |
LZSFZQKPGGPKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC6=C(C=C5)C=CC(=O)O6 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole-4-carboxamide involves several steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by reacting 4-chloroaniline with salicylic acid under acidic conditions to form 2-(4-chlorophenyl)benzoxazole.
Coumarin Synthesis: The coumarin moiety is typically synthesized via the Pechmann condensation, which involves the reaction of phenol with ethyl acetoacetate in the presence of a strong acid.
Triazole Formation:
Final Coupling: The final step involves coupling the benzoxazole, coumarin, and triazole moieties under appropriate conditions to form the target compound.
Chemical Reactions Analysis
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit promising anticancer activity. The specific compound under discussion has shown potential in inhibiting tumor growth by targeting enzymes involved in cell proliferation. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The presence of the benzoxazole moiety is believed to enhance its bioactivity against microbial pathogens .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. It may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. The selectivity towards COX-1 over COX-2 can be beneficial in reducing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthesis and Mechanism of Action
The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The initial steps include the formation of the benzoxazole ring followed by the introduction of the triazole via cycloaddition reactions. The final product is obtained through coupling with carboxylic acid derivatives to form the carboxamide group .
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity to exert various biological effects. For instance, its ability to inhibit certain kinases or transcription factors linked to cancer cell survival pathways has been documented .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs in the 1,2,3-triazole-4-carboxamide family. Below is a systematic comparison based on substituents, spectral data, and crystallographic insights:
Table 1: Structural Comparison of Key Analogs
Key Observations:
Substituent Diversity: The target compound uniquely integrates a coumarin moiety (2-oxo-2H-chromen-7-yl) as the amide substituent, distinguishing it from analogs like ZIPSEY (hydroxypropan-2-yl) or LELHOB (oxazolylmethyl) .
Spectral Data :
- IR Spectroscopy : Compound 6h () exhibits a C=S stretch at 1243 cm⁻¹, absent in the target compound due to its carboxamide group. Instead, the target compound would show a C=O stretch near 1650–1700 cm⁻¹ .
- 1H-NMR : The methyl group (δ ~2.59 ppm in compound 6h) aligns with methyl substituents in triazole derivatives, but the aromatic multiplicity (e.g., coumarin protons in the target compound) would differ significantly .
Crystallographic Insights :
- Analogs like ZIPSEY and LELHOB have been structurally characterized using SHELX and ORTEP-3, revealing planar triazole-carboxamide cores with intermolecular hydrogen bonds involving amide NH and substituent electronegative atoms (Cl, O) . The target compound’s coumarin group may introduce additional hydrogen-bonding or steric effects.
Table 2: Analytical and Physicochemical Properties
Methodological Considerations
- Dereplication via LCMS/MS : Molecular networking () would cluster the target compound with analogs based on shared parent ion fragmentation (e.g., triazole ring cleavage at m/z 154–160). A high cosine score (>0.8) might link it to coumarin-containing derivatives like compound 169 .
- Crystallography : SHELX remains the gold standard for refining such structures, though steric hindrance from the coumarin group in the target compound could complicate data collection .
Biological Activity
The compound 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-oxo-2H-chromen-7-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to delve into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN5O2 |
| Molecular Weight | 435.91 g/mol |
| LogP | 5.1901 |
| Polar Surface Area | 72.703 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| InChI Key | QRFDOBBISDJFIJ-UHFFFAOYSA-N |
The structure of this compound includes various functional groups that contribute to its biological activity, such as the triazole ring and chlorophenyl moiety.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, triazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted the structure-activity relationship (SAR) of triazole derivatives, revealing that modifications at specific positions can enhance their cytotoxic effects against cancer cells .
In vitro studies suggest that the compound may act by inducing apoptosis in cancer cells, potentially through the modulation of signaling pathways such as MAPK and PI3K/Akt pathways. The presence of electron-withdrawing groups like chlorine enhances the potency of these compounds by stabilizing reactive intermediates during metabolism .
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. The compound's structural features may facilitate interactions with microbial enzymes or receptors, leading to inhibition of growth or viability in pathogenic microorganisms. Preliminary data indicate that similar triazole derivatives exhibit broad-spectrum antimicrobial activity against various bacterial strains .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication or repair in cancer cells.
- Induction of Apoptosis : It could trigger programmed cell death pathways through mitochondrial dysfunction.
- Disruption of Cell Signaling : The compound may interfere with critical signaling cascades that regulate cell survival and proliferation.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a related triazole derivative against human cancer cell lines. The results demonstrated an IC50 value lower than that of conventional chemotherapeutics like doxorubicin, indicating superior potency .
Study 2: Antimicrobial Assessment
In another investigation, a series of triazole derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, suggesting that structural modifications could enhance antimicrobial efficacy .
Q & A
Q. What are the established synthetic routes for this compound, and what analytical techniques are critical for confirming its structural integrity?
The synthesis of this compound involves multi-step protocols, including:
- Condensation reactions for benzoxazole and triazole ring formation, as demonstrated in analogous triazole-carboxamide syntheses (e.g., coupling of aryl isocyanides with azides) .
- Amide bond formation between the triazole-carboxylic acid intermediate and the coumarin moiety, typically using coupling agents like EDCI/HOBt .
Key analytical methods include: - NMR spectroscopy (¹H/¹³C, 2D-COSY/HMBC) to confirm regiochemistry of the triazole ring and substitution patterns .
- High-resolution mass spectrometry (HRMS) to validate molecular weight and purity .
Q. How can researchers design preliminary biological activity screens for this compound?
- Target-based assays : Prioritize kinases or enzymes (e.g., α-glucosidase, lipase) due to structural similarities to triazole-based inhibitors .
- Cellular assays : Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with positive controls like doxorubicin .
- Solubility optimization : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield and scalability using Design of Experiments (DoE)?
- Flow chemistry : Adapt continuous-flow systems to enhance reaction control and reduce byproducts, as shown in diazomethane synthesis .
- Statistical modeling : Apply response surface methodology (RSM) to optimize variables (e.g., temperature, reagent stoichiometry). For example, a Central Composite Design (CCD) can identify ideal conditions for azide-alkyne cycloaddition .
- Process Analytical Technology (PAT) : Use in-line FTIR or HPLC monitoring to track intermediate formation .
Q. What strategies address contradictions in reported biological activity data for analogous triazole-carboxamides?
- Comparative SAR analysis : Systematically vary substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate electronic/steric effects on activity .
- Meta-analysis of enzyme inhibition data : Normalize IC₅₀ values against assay conditions (e.g., ATP concentration in kinase assays) .
- Molecular docking studies : Use software like AutoDock Vina to predict binding modes and reconcile discrepancies between in vitro and in silico results .
Q. How can the mechanism of action (MoA) be elucidated for this compound?
- Proteomics profiling : Employ affinity chromatography with a biotinylated derivative to identify cellular targets .
- Kinetic studies : Perform time-dependent inhibition assays (e.g., pre-incubation with target enzymes) to distinguish reversible vs. irreversible binding .
- Metabolite tracking : Use LC-MS/MS to monitor metabolic stability and identify active metabolites in hepatic microsomes .
Data Contradiction Resolution
Q. How should researchers resolve conflicting solubility or bioavailability data in literature?
- Standardized protocols : Adopt USP dissolution apparatus to compare solubility under consistent pH/temperature conditions .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve aqueous solubility, as seen in triazole derivatives .
- In vivo PK studies : Correlate in vitro solubility with oral bioavailability in rodent models using LC-MS pharmacokinetic profiling .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Method | Reference |
|---|---|---|
| Molecular Weight | HRMS | |
| LogP | HPLC-based shake-flask assay | |
| Aqueous Solubility (μg/mL) | UV-Vis spectroscopy (pH 7.4) |
Q. Table 2. Example Reaction Optimization Using DoE
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Temperature (°C) | 60–100 | 80 |
| Reaction Time (h) | 12–24 | 18 |
| Catalyst Loading (mol%) | 5–15 | 10 |
| Adapted from flow-chemistry protocols in |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
